molecular formula C10H10O3 B567114 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1369503-31-0

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B567114
M. Wt: 178.187
InChI Key: IYEMRBDGBFYTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It is a derivative of indene, which is a colorless liquid hydrocarbon . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” consists of a bicyclic system with a carboxylic acid group and a hydroxy group attached . The InChI code for the compound is 1S/C10H10O2/c11-10 (12)9-6-5-7-3-1-2-4-8 (7)9/h1-4,9H,5-6H2, (H,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.186 . It is a solid at room temperature .

Scientific Research Applications

Antioxidant Properties and Structural Activity Relationships

Hydroxycinnamic acids (HCAs) are recognized for their significant biological properties, with a focus on their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied to generate more potent antioxidant molecules. These studies highlight the importance of an unsaturated bond in the side chain and the presence of ortho-dihydroxy phenyl groups for enhanced activity. SAR studies are crucial for optimizing the structure of HCAs to identify successful antioxidants for oxidative stress-related disease management (Razzaghi-Asl et al., 2013).

Biological Activity of Selected Carboxylic Acids

The biological activities of natural carboxylic acids, such as antioxidant, antimicrobial, and cytotoxic activities, have been compared to understand the effects of structural differences. These activities are significantly influenced by the presence and position of hydroxyl groups and conjugated bonds. For instance, rosmarinic acid exhibited the highest antioxidant activity, showcasing the direct correlation between structure and bioactivity. This emphasizes the potential of carboxylic acids in developing bioactive compounds for various applications (Godlewska-Żyłkiewicz et al., 2020).

Role in Cell Function and Differentiation

4-Hydroxy-2,3-nonenal (HNE), a biologically active product of lipid peroxidation, demonstrates that HCAs and related compounds may act as biological signals modulating cell function and differentiation. This insight into the dual role of HCAs and their derivatives as both toxic mediators and biological signals underscores their potential in therapeutic applications, especially in conditions characterized by oxidative stress (Dianzani et al., 1999).

Applications in Cosmetic and Therapeutic Formulations

The utilization of hydroxy acids in cosmetic and therapeutic formulations highlights their beneficial effects on the skin, such as treating photoaging, acne, and other skin conditions. The review of their applications, safety, and mechanisms of action provides a foundation for further exploration of these compounds in dermatology. This underscores the importance of understanding the biological mechanisms of hydroxy acids to harness their full potential in cosmetic and therapeutic products (Kornhauser et al., 2010).

Biotechnological Production and Applications

Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of biomass and serves as a precursor for various chemicals and biodegradable polymers. This highlights the role of hydroxycarboxylic acids in green chemistry and their potential in producing valuable chemicals through biotechnological routes. The exploration of biotechnological processes for the production of lactic acid derivatives showcases the potential of hydroxycarboxylic acids in sustainable chemical production (Gao et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P301+P312 .

properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEMRBDGBFYTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

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